molecular formula C33H40N6O B10824768 5-[2-[4-[2-(1~{h}-Indol-3-Yl)ethyl]piperazin-1-Yl]phenyl]-~{n}-(3-Pyrrolidin-1-Ylpropyl)pyridine-3-Carboxamide

5-[2-[4-[2-(1~{h}-Indol-3-Yl)ethyl]piperazin-1-Yl]phenyl]-~{n}-(3-Pyrrolidin-1-Ylpropyl)pyridine-3-Carboxamide

Cat. No.: B10824768
M. Wt: 536.7 g/mol
InChI Key: VCPDGNYFXJYJFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AZ506 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for AZ506 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

AZ506 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from AZ506, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZ506 has a wide range of scientific research applications, including:

Mechanism of Action

AZ506 exerts its effects by inhibiting the methyltransferase activity of SMYD2. This inhibition leads to a decrease in the methylation of target proteins, such as the tumor suppressor protein p53. By preventing the methylation of p53, AZ506 can modulate its activity and potentially restore its tumor-suppressing functions. The molecular targets and pathways involved include the SMYD2 enzyme and its associated signaling pathways .

Comparison with Similar Compounds

AZ506 is compared with other SMYD2 inhibitors, such as AZ505, LLY507, and BAY598. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. AZ506 is unique due to its high potency and selectivity for SMYD2, making it a valuable tool in research and potential therapeutic applications .

Similar compounds include:

Properties

Molecular Formula

C33H40N6O

Molecular Weight

536.7 g/mol

IUPAC Name

5-[2-[4-[2-(1H-indol-3-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)pyridine-3-carboxamide

InChI

InChI=1S/C33H40N6O/c40-33(35-13-7-16-37-14-5-6-15-37)28-22-27(23-34-24-28)30-9-2-4-11-32(30)39-20-18-38(19-21-39)17-12-26-25-36-31-10-3-1-8-29(26)31/h1-4,8-11,22-25,36H,5-7,12-21H2,(H,35,40)

InChI Key

VCPDGNYFXJYJFB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC(=O)C2=CN=CC(=C2)C3=CC=CC=C3N4CCN(CC4)CCC5=CNC6=CC=CC=C65

Origin of Product

United States

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